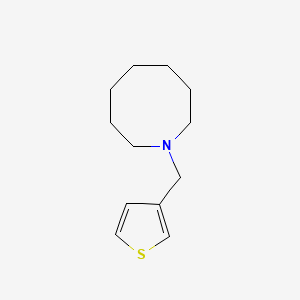
1-(thiophen-3-ylmethyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-ylmethyl)azocane is a heterocyclic compound that features a thiophene ring attached to an azocane structure. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in medicinal chemistry . The azocane ring, an eight-membered nitrogen-containing ring, adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-3-ylmethyl)azocane typically involves the formation of the thiophene ring followed by its attachment to the azocane structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . The thiophene ring can then be functionalized and coupled with azocane through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions due to their efficiency and high yield . These methods are scalable and can be optimized for large-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-ylmethyl)azocane undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the azocane nitrogen, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, organometallic reagents, and bases are commonly used.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced azocane derivatives.
Scientific Research Applications
1-(Thiophen-3-ylmethyl)azocane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(thiophen-3-ylmethyl)azocane involves its interaction with various molecular targets:
Molecular Targets: The thiophene ring can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and benzothiophene share the thiophene core but differ in their substitution patterns and ring structures.
Azocane Derivatives: Compounds such as 1-(pyridin-3-ylmethyl)azocane have similar azocane structures but different aromatic attachments.
Uniqueness: 1-(Thiophen-3-ylmethyl)azocane is unique due to its combination of the thiophene and azocane rings, offering a distinct set of chemical properties and reactivity. This dual-ring structure provides versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-2-4-7-13(8-5-3-1)10-12-6-9-14-11-12/h6,9,11H,1-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOLPYZYJXBZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5745431.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)
![1-[(4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5745445.png)
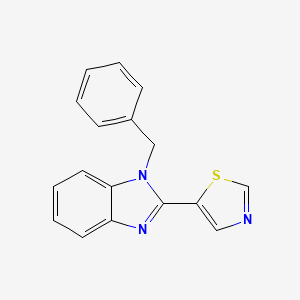
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5745468.png)
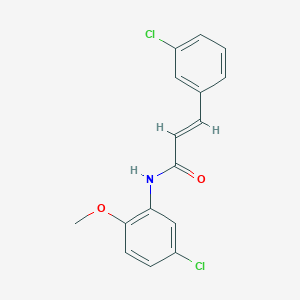
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)
![1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5745490.png)
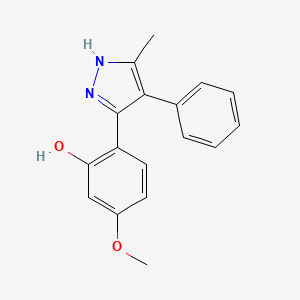
![[2-[Acetyl(benzenesulfonyl)amino]phenyl] acetate](/img/structure/B5745513.png)
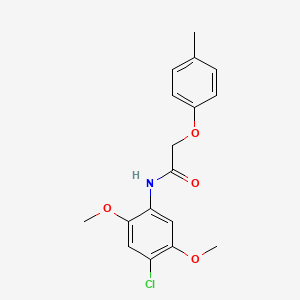
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
